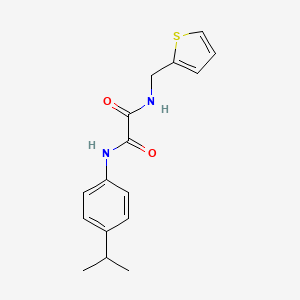![molecular formula C24H21NO3 B4960807 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone, also known as BMH-21, is a chemical compound that has gained attention for its potential applications in scientific research. BMH-21 is a small molecule inhibitor of the DNA repair protein RAD51, which plays a critical role in the repair of double-stranded DNA breaks. Inhibition of RAD51 has been shown to sensitize cancer cells to radiation and chemotherapy, making BMH-21 a promising candidate for cancer therapy.
作用機序
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone works by inhibiting the activity of RAD51, a protein that plays a critical role in the repair of double-stranded DNA breaks. RAD51 is overexpressed in many cancer cells, making them more resistant to radiation and chemotherapy. Inhibition of RAD51 with 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone sensitizes cancer cells to these treatments, leading to increased cell death.
Biochemical and Physiological Effects:
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to have a range of biochemical and physiological effects. In addition to inhibiting RAD51, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to modulate the expression of genes involved in DNA repair and apoptosis, suggesting that it may have multiple mechanisms of action.
実験室実験の利点と制限
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile for use in cancer therapy.
However, there are also limitations to the use of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on DNA repair and other cellular processes. Additionally, the efficacy of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone may vary depending on the type of cancer being studied, and more research is needed to determine its potential applications in different cancer types.
将来の方向性
There are several future directions for research on 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone. One area of interest is the development of combination therapies that incorporate 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone with other cancer treatments, such as radiation and chemotherapy. This approach may enhance the efficacy of these treatments and overcome resistance in cancer cells.
Another area of interest is the development of more potent and selective RAD51 inhibitors. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone is a promising candidate, but further optimization may be needed to improve its efficacy and reduce off-target effects.
Finally, more research is needed to understand the mechanism of action of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone and its effects on DNA repair and other cellular processes. This knowledge may lead to the development of new cancer therapies that target RAD51 and other DNA repair proteins.
合成法
The synthesis of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone involves several steps, starting with the reaction of 4-bromo-1-biphenyl with 4-morpholinecarboxylic acid to form 4-bromo-1-biphenyl-4-carboxylic acid. This intermediate is then reacted with 2-(4-aminophenyl)benzoic acid to form the desired product, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone. The synthesis of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been optimized for high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been extensively studied for its potential applications in cancer therapy. In preclinical studies, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for a range of cancer types.
特性
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)21-8-4-5-9-22(21)24(27)25-14-16-28-17-15-25/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALPPACEWUANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)


![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
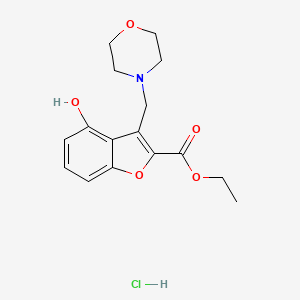
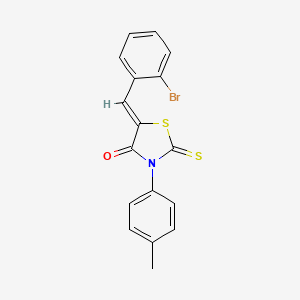
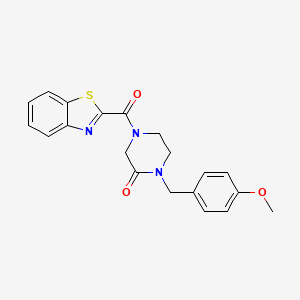
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
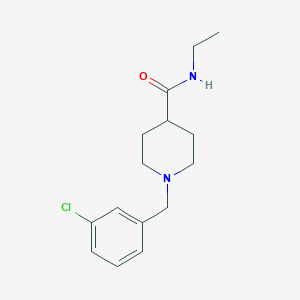
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
